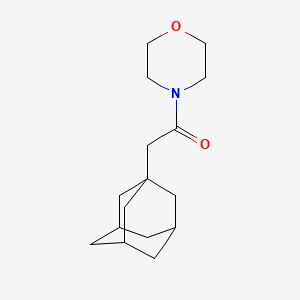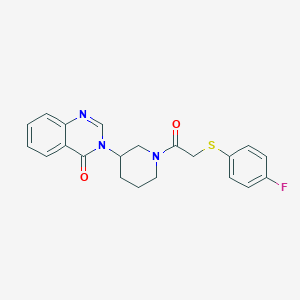
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has shown promising results in various research applications.
Aplicaciones Científicas De Investigación
Neuroleptic Activities : Some derivatives of 1-(4-fluorophenyl)-1H-indoles, which are structurally similar to the compound , have shown potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. These compounds could be beneficial in treating conditions such as schizophrenia and other mental disorders while minimizing side effects like catalepsy (Perregaard et al., 1992).
Antitubercular Agents : In the context of tuberculosis treatment, the 2,4-diaminoquinazoline class, which shares a quinazolinone core with the target compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This suggests potential applications in developing new antitubercular drugs (Odingo et al., 2014).
Insecticidal Efficacy : Quinazolinone derivatives have been found to possess significant insecticidal efficacy. This implies that compounds with a quinazolinone structure, including the compound of interest, could be useful in the development of new insecticides (El-Shahawi et al., 2016).
Antibacterial Properties : Research has shown that 4(3H)-quinazolinones exhibit various biological activities, including antibacterial properties. This suggests that compounds like 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one could be explored for their potential in combating bacterial infections (Osarodion, 2023).
Antimicrobial and Antifungal Activities : Several piperidine derivatives with a quinazoline ring system have been synthesized and shown to possess antimicrobial and antifungal activities. This highlights the potential of such compounds in developing new treatments for microbial and fungal infections (Thanusu et al., 2010).
Anticancer Activity : Some fluoro-substituted compounds, similar in structure to the compound , have demonstrated anti-lung cancer activity. This indicates the potential of these compounds in cancer therapy (Hammam et al., 2005).
Propiedades
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTCKLCVCABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
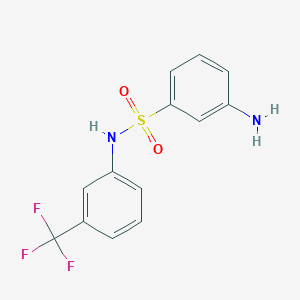
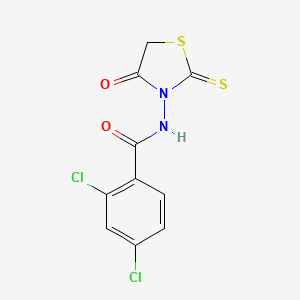
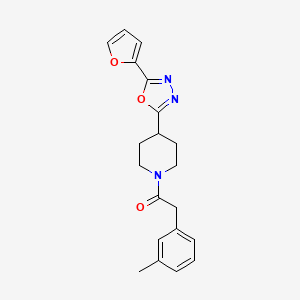
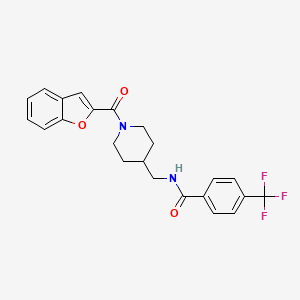
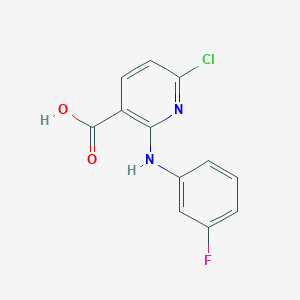
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
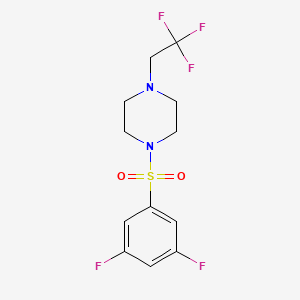
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
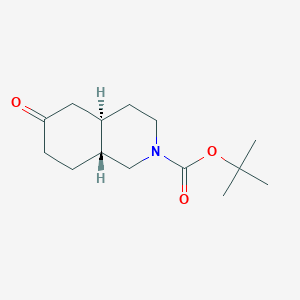
![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
